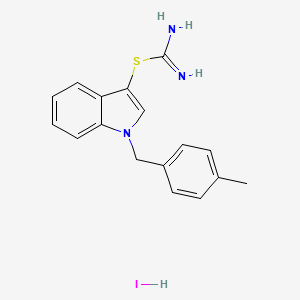

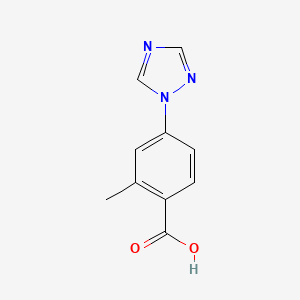

1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

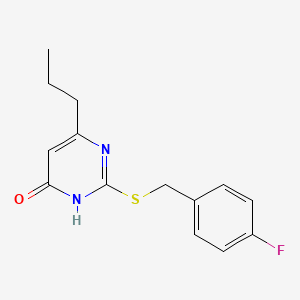

The compound “1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The 4-methylbenzyl group is a common substituent in medicinal chemistry, known for its lipophilic properties .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, it’s likely that it involves the reaction of an indole with a carbamate, possibly through a nucleophilic substitution reaction . The methylbenzyl group could be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a carbamate group, and a 4-methylbenzyl substituent . The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and carbamate groups . The indole ring is known to undergo electrophilic substitution reactions, particularly at the C3 position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indole and carbamate groups could contribute to its polarity and potentially its solubility in various solvents .Scientific Research Applications

Anticancer Applications

- Synthesis and Anticancer Activity: Novel substituted imidazolidin-2,4-diones and iminothiazolidin-4-ones derived from 1-benzyl-1H-indol-3-yl showed potent growth inhibition against melanoma and ovarian cancer cell lines. These compounds are considered useful lead compounds for further optimization as antitumor agents (Penthala, Crooks, & Yerramreddy, 2011).

- DNA Binding and Cytotoxicity: A study on dithiocarbazate ligand-based transition metal complexes revealed their potential in DNA binding and cytotoxic behavior, particularly against breast cancer cell lines. This highlights the role of such complexes in cancer research and therapy (Yusof et al., 2022).

Antibacterial Applications

- Anti-bacterial Evaluation: Novel 1,3,4-thiadiazole derivatives bearing a semicarbazone moiety demonstrated excellent anti-bacterial activities against plant pathogens. This suggests potential applications in agricultural science and plant protection (Wan et al., 2018).

Mechanism of Action

Mode of Action

Imidazole derivatives are known to interact with their targets by binding to the active site and inhibiting the enzyme’s function .

Biochemical Pathways

Without specific information on “1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide”, it’s challenging to determine the exact biochemical pathways it affects. Imidazole derivatives are often involved in a variety of biological processes due to their wide range of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory effects .

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound. This could include testing its activity against various biological targets, studying its pharmacokinetics and pharmacodynamics, and potentially developing it into a therapeutic agent .

Properties

IUPAC Name |

[1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S.HI/c1-12-6-8-13(9-7-12)10-20-11-16(21-17(18)19)14-4-2-3-5-15(14)20;/h2-9,11H,10H2,1H3,(H3,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLGMLNFIJNRLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18IN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propyl]propanamide](/img/structure/B2558732.png)

![2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2558735.png)

![4-(4-fluorobenzyl)-3-[(3-methoxybenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2558748.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide](/img/structure/B2558752.png)